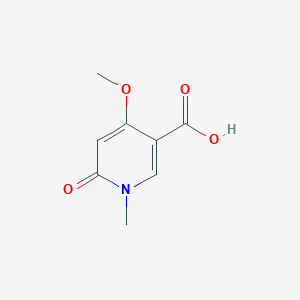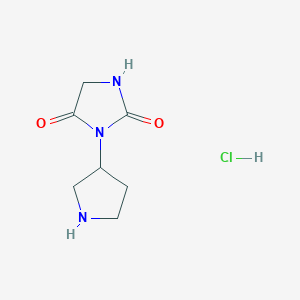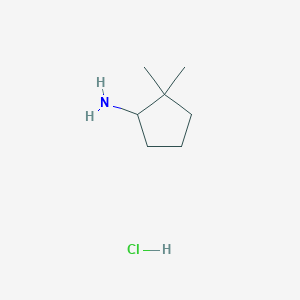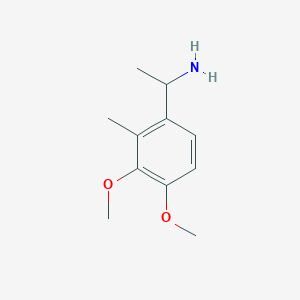
1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine
Descripción general
Descripción
“1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine” is a chemical compound with the CAS Number: 1784488-42-1 . It has a molecular weight of 195.26 .
Molecular Structure Analysis
The molecular structure of “1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine” can be represented by the formula C10H12O3 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Use in Chemical Synthesis
- Field : Chemistry
- Application : This compound is used in chemical synthesis . Its CAS Number is 1784488-42-1 .
- Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : The outcomes of its use in chemical synthesis are not specified in the sources I found .
Use in Tyrosinase Inhibition
- Field : Biochemistry
- Application : A compound similar to “1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine”, known as UP302, has been found to inhibit tyrosinase, an enzyme that catalyzes the production of melanin . This suggests potential applications in treating conditions related to melanin overproduction, such as hyperpigmentation .
- Method : UP302 was found in the medicinal plant Dianella ensifolia and was shown to inhibit mushroom tyrosinase in a competitive and reversible fashion . It was also tested on mouse melanoma cells B16-F1 and on human primary melanocytes .
- Results : UP302 was found to inhibit melanin formation with IC50 values of 15 and 8 μM respectively . Long-term treatment of cultured melanocytes with up to 62 μM of UP302 revealed no detectable cytotoxicity . In a reconstructed skin model (MelanoDerm TM), topical application of 0.1% UP302 resulted in significant skin lightening and decrease of melanin production without effects on cell viability, melanocyte morphology, or overall tissue histology .
Use in Antiviral Research
- Field : Biochemistry
- Application : Indole derivatives, which include compounds similar to “1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine”, have been reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Use in Material Science
- Field : Material Science
- Application : This compound is used in material science, particularly in the synthesis of new materials .
- Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : The outcomes of its use in material science are not specified in the sources I found .
Use in Antiviral Research
- Field : Biochemistry
- Application : Indole derivatives, which include compounds similar to “1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine”, have been reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Use in Material Science
- Field : Material Science
- Application : This compound is used in material science, particularly in the synthesis of new materials .
- Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : The outcomes of its use in material science are not specified in the sources I found .
Safety And Hazards
Propiedades
IUPAC Name |
1-(3,4-dimethoxy-2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-7-9(8(2)12)5-6-10(13-3)11(7)14-4/h5-6,8H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVUTVLUGSLLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



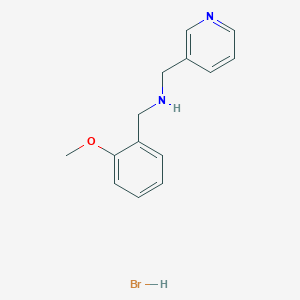
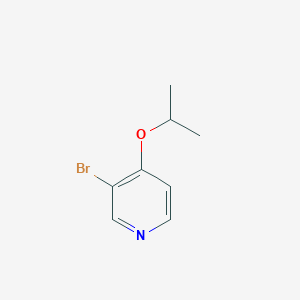
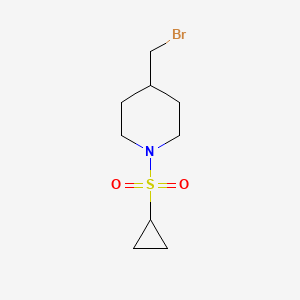
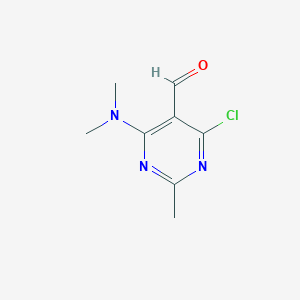
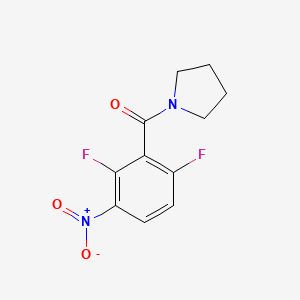
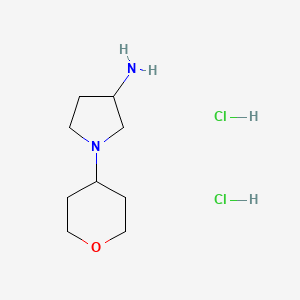
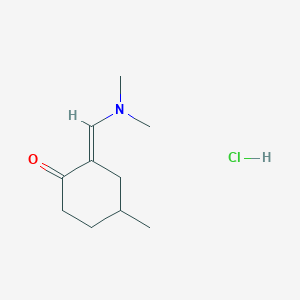
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)
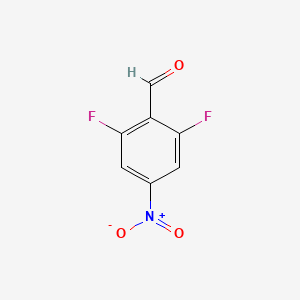
![3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B1459030.png)
![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)
